molecular formula C7H9ClN2O2S B1454769 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride CAS No. 1190971-73-3

4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride

Cat. No. B1454769
CAS RN: 1190971-73-3
M. Wt: 220.68 g/mol
InChI Key: IAXOHPQQBQEJGN-UHFFFAOYSA-N
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Description

“4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride”, also known as MTCP, is a remarkable and versatile biomedical compound extensively employed in the research of distinct diseases or conditions . It is a light orange to yellow to green powder or crystal .


Molecular Structure Analysis

The molecular formula of this compound is C8H10N2O2S·HCl, and its molecular weight is 234.70 . The structure has been confirmed by NMR .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius .

Scientific Research Applications

Synthesis of Thiazolopyridine Derivatives

This compound is utilized in the synthesis of various thiazolopyridine derivatives . These derivatives are of interest due to their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The thiazolopyridine core is a key feature in many drug molecules and is being explored for new drug development.

Factor Xa Inhibitors

The compound serves as a precursor in the development of orally active factor Xa inhibitors . Factor Xa is an essential enzyme in the coagulation cascade, and its inhibitors are used as anticoagulants to prevent blood clots in conditions like deep vein thrombosis and pulmonary embolism.

Anticancer Research

In cancer research, derivatives of this compound have shown promise due to their cytotoxic activities against various cancer cell lines. Small IC50 values indicate that higher concentrations may be used for a more significant anticancer effect .

Analytical Chemistry

The compound’s well-defined structure and properties, such as its melting point and purity, make it suitable for use as a reference material in analytical chemistry applications .

properties

IUPAC Name

4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S.ClH/c10-7(11)6-9-4-1-2-8-3-5(4)12-6;/h8H,1-3H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXOHPQQBQEJGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(S2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride

CAS RN

1965310-23-9
Record name Thiazolo[5,4-c]pyridine-2-carboxylic acid, 4,5,6,7-tetrahydro-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1965310-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

Diethyl 6,7-dihydrothiazolo[5,4-c]pyridine-2,5(4H)-dicarboxylate (1.76 mmol) in 3.5 N KOH solution (3 ml) was refluxed for 3 h (monitored by TLC). The reaction mixture was cooled to 0° C. and acidified with conc. HCl. The solid was collected by filtration and dried to yield the desired product. Yield: 60%.
Name
Diethyl 6,7-dihydrothiazolo[5,4-c]pyridine-2,5(4H)-dicarboxylate
Quantity
1.76 mmol
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride
Reactant of Route 2
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride
Reactant of Route 3
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride
Reactant of Route 4
Reactant of Route 4
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride
Reactant of Route 5
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride
Reactant of Route 6
Reactant of Route 6
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride

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